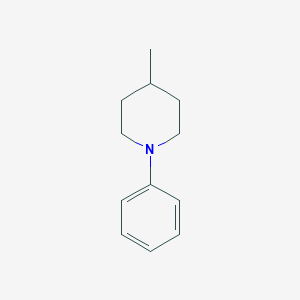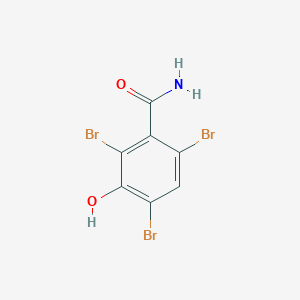![molecular formula C7H13NO5 B262533 {2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid, commonly known as MEOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of MEOA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, MEOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MEOA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MEOA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MEOA can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. MEOA has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In animal studies, MEOA has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MEOA in lab experiments is its low toxicity and high solubility in water. This makes it easier to handle and administer in vitro and in vivo studies. However, MEOA has a relatively short half-life in the body, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of MEOA is not fully understood, which may make it difficult to optimize its use in different experimental settings.
Future Directions
There are several future directions for research on MEOA. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the final product. Another area of interest is the optimization of MEOA for use in different applications, such as the treatment of specific types of cancer or the improvement of crop yield in certain plant species. Additionally, further studies are needed to elucidate the mechanism of action of MEOA and to identify potential side effects or limitations of its use.
Synthesis Methods
MEOA can be synthesized through a multi-step process that involves the reaction of 2-(2-methoxyethylamino)acetic acid with oxalyl chloride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain MEOA. The yield of the synthesis process is around 60%, and the purity of the final product can be further improved through recrystallization.
Scientific Research Applications
MEOA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MEOA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, MEOA has been used as a plant growth regulator to improve crop yield and quality. In material science, MEOA has been used as a building block for the synthesis of novel polymers and materials.
properties
Product Name |
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid |
|---|---|
Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-[2-(2-methoxyethylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C7H13NO5/c1-12-3-2-8-6(9)4-13-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
KHLPZUDOWZZEOE-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)COCC(=O)O |
Canonical SMILES |
COCCNC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)









![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)